Penta-2,3-dienoic acid
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Overview
Description
- Penta-2,3-dienedioic acid is an allene-containing dicarboxylic acid.
- It was the first allene to be synthesized, back in 1887. its structure was initially thought to be a propyne core rather than an allene.
- The correct structural isomeric identity was not determined until 1954 .
Preparation Methods
- The synthetic routes for Penta-2,3-dienedioic acid involve the reaction of appropriate starting materials.
- One common method is the oxidative cleavage of 1,3-butadiene using ozone (O₃) followed by reduction with zinc (Zn) or sodium borohydride (NaBH₄).
- Industrial production methods may vary, but this compound is typically synthesized in laboratories.
Chemical Reactions Analysis
- Penta-2,3-dienedioic acid can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction of the double bonds yields saturated dicarboxylic acids.
Substitution: It can participate in substitution reactions.
- Common reagents include ozone (for oxidative cleavage), reducing agents (such as NaBH₄), and various acids or bases.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Penta-2,3-dienedioic acid serves as a model compound for studying allenes and their reactivity.
Biology and Medicine: Research explores its potential as a building block for bioactive molecules.
Industry: Limited industrial applications, but its unique structure inspires synthetic chemistry.
Mechanism of Action
- The exact mechanism of action for Penta-2,3-dienedioic acid is not extensively studied.
- It likely interacts with enzymes or receptors due to its unsaturated nature.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- Penta-2,3-dienedioic acid is unique due to its allene structure.
- Similar compounds include other dicarboxylic acids (e.g., maleic acid, fumaric acid) and allenes (e.g., Penta-2,4-dienoic acid) .
Properties
IUPAC Name |
pent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSMUELHYPTFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH+]C=CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592774 |
Source
|
Record name | Penta-2,3-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64788-20-1 |
Source
|
Record name | Penta-2,3-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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